Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester is a complex organic compound with a unique structure that combines benzoic acid, acetyloxy, chlorophenyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of benzoic acid with acetic anhydride to form 2-(acetyloxy)benzoic acid. This intermediate is then reacted with 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(acetyloxy)-, methyl ester: Similar structure but with a methyl ester group instead of the thiazolyl and chlorophenyl groups.
2-(acetyloxy)-5-amino-benzoic acid, methyl ester: Contains an amino group and a methyl ester group, differing in functional groups and overall structure.
Uniqueness
Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H17ClN2O4S |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C24H17ClN2O4S/c1-15(28)30-22-5-3-2-4-20(22)23(29)31-19-12-10-18(11-13-19)26-24-27-21(14-32-24)16-6-8-17(25)9-7-16/h2-14H,1H3,(H,26,27) |
InChI Key |
VDQXNBDUQMASBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.